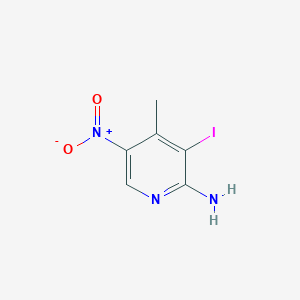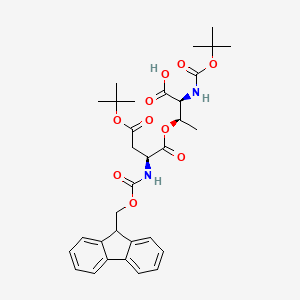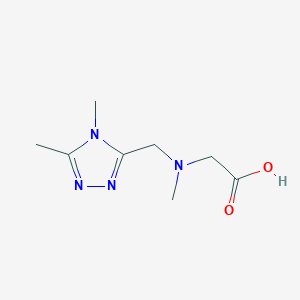
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine typically involves the reaction of 4,5-dimethyl-1,2,4-triazole with a suitable glycine derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require specific temperatures, pressures, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may yield an amine derivative.
Scientific Research Applications
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may be used in studies related to enzyme inhibition or as a ligand in binding studies.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N’-ethyl-2,2-dimethyl-4-thiomorpholinecarboximidamide
- Benzenamine, 2-(4,5-dimethyl-4H-1,2,4-triazol-3-yl)-N-methyl-
Uniqueness
N-((4,5-Dimethyl-4H-1,2,4-triazol-3-yl)methyl)-N-methylglycine is unique due to its specific structure, which includes a triazole ring and a glycine derivative. This structure imparts unique chemical and biological properties that differentiate it from similar compounds.
Properties
Molecular Formula |
C8H14N4O2 |
|---|---|
Molecular Weight |
198.22 g/mol |
IUPAC Name |
2-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl-methylamino]acetic acid |
InChI |
InChI=1S/C8H14N4O2/c1-6-9-10-7(12(6)3)4-11(2)5-8(13)14/h4-5H2,1-3H3,(H,13,14) |
InChI Key |
YRCFMQUQGPIXNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C)CN(C)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



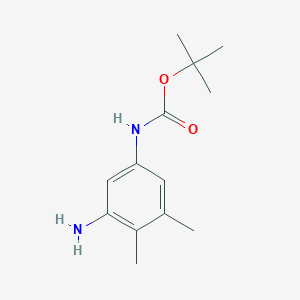
![3,8-Dimethyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B15249455.png)
![5-Bromoisoxazolo[4,5-b]pyridin-3-amine](/img/structure/B15249458.png)
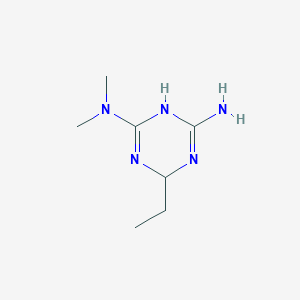


![4,7-Dibromo-5,6-bis((2-hexyldecyl)oxy)benzo[c][1,2,5]thiadiazole](/img/structure/B15249487.png)
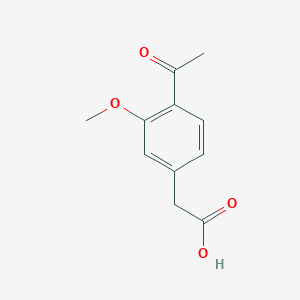
![5'-Ethynyl[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B15249501.png)
